molecular formula C10H9N3OS B12313565 N'-(1,3-thiazol-2-yl)benzohydrazide

N'-(1,3-thiazol-2-yl)benzohydrazide

Cat. No.: B12313565
M. Wt: 219.27 g/mol
InChI Key: VSFDRNSITVSVLS-UHFFFAOYSA-N
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Description

N'-(1,3-Thiazol-2-yl)benzohydrazide is a synthetic organic compound featuring a benzohydrazide core linked to a 1,3-thiazole heterocycle. This structure serves as a privileged scaffold in medicinal chemistry research, particularly in the development of novel therapeutic agents. Derivatives of this core structure are frequently investigated for their potent biological activities. Research Applications and Value The primary research value of this compound and its analogs lies in their potential as anticancer and antimicrobial agents. Studies on closely related 2,4-disubstituted-1,3-thiazole derivatives have demonstrated significant in vitro cytotoxic activity against cancer cell lines, such as breast adenocarcinoma (MCF-7). Some compounds in this class have shown IC50 values superior to reference drugs like staurosporine, making them promising leads for new anticancer drug candidates . The mechanism of action for these active compounds is multi-faceted, involving the strong inhibition of key enzymes including protein tyrosine kinase (PTK) and aromatase, which are critical targets in cancer therapy . Furthermore, research indicates that these compounds can induce apoptosis (programmed cell death) and arrest the cell cycle in phases such as pre-G1, G1, and S . Beyond oncology research, the thiazole-hydrazide structure is also explored for its antimicrobial properties . Compounds within this chemical space exhibit growth inhibition against various bacteria and fungi, which is attributed to potential mechanisms like enzyme inhibition or disruption of cellular membranes . Structural and Chemical Insights The molecular structure of related compounds, confirmed by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography, reveals features conducive to forming stable, layered structures through classical hydrogen bonds . This ability to interact with biological targets is a key aspect of their research utility. Note on Use this compound is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9N3OS

Molecular Weight

219.27 g/mol

IUPAC Name

N'-(1,3-thiazol-2-yl)benzohydrazide

InChI

InChI=1S/C10H9N3OS/c14-9(8-4-2-1-3-5-8)12-13-10-11-6-7-15-10/h1-7H,(H,11,13)(H,12,14)

InChI Key

VSFDRNSITVSVLS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC2=NC=CS2

Origin of Product

United States

Synthetic Methodologies for N 1,3 Thiazol 2 Yl Benzohydrazide and Structural Analogs

Conventional Synthetic Routes to N'-(1,3-thiazol-2-yl)benzohydrazide

The conventional synthesis of this compound and its analogs typically involves a two-step process. The first step is the preparation of a key intermediate, a carbohydrazide (B1668358), which is then condensed with an appropriate aldehyde or ketone.

Specifically, a substituted thiazole-5-carboxylate ester is reacted with hydrazine (B178648) hydrate (B1144303), often in a solvent like ethanol (B145695) under reflux, to yield the corresponding thiazole-5-carbohydrazide. mdpi.com This intermediate is then reacted with a substituted benzaldehyde, usually in ethanol with a catalytic amount of acid (e.g., sulfuric acid), to produce the final N'-substituted benzohydrazide (B10538) product. mdpi.com

Another common conventional route begins with the reaction of an ester with hydrazine hydrate in a suitable solvent such as propan-2-ol under reflux to form an acid hydrazide. nih.gov This hydrazide can then be further reacted. For instance, treatment of an acid hydrazide with phenyl isothiocyanate in methanol (B129727) yields a thiosemicarbazide (B42300) derivative. nih.gov Generally, the synthesis of hydrazides from their corresponding esters is a well-established method. researchgate.net

These conventional methods, while reliable, can sometimes be associated with longer reaction times and may require purification steps to isolate the desired products in high purity.

Expedited and Sustainable Synthesis Approaches

To improve efficiency and align with green chemistry principles, faster and more sustainable methods have been developed for synthesizing thiazole-containing hydrazides and related structures.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields. scispace.com For example, the synthesis of thiazolyl-pyridazinedione derivatives has been achieved in just 2 minutes under microwave irradiation at 150 °C and 500 W. mdpi.com This technology has been applied to a variety of heterocyclic systems, including the synthesis of N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amides. nih.gov In comparative studies, microwave-assisted methods consistently outperform conventional heating, with reactions concluding in seconds to minutes instead of hours, and often with remarkable yields. nih.gov For instance, a novel series of N-(benzo[d]thiazol-2-yl)-2-((2,4'-dioxospiro[indoline-3,2'-thiazolidin]-3'-yl)amino)acetamide derivatives were synthesized using microwave irradiation for 5-7 minutes at 350 W, demonstrating the efficiency of this approach. scispace.com

Product TypeReaction Time (Microwave)Yield (Microwave)Conventional TimeReference
Thiazolyl-pyridazinediones2 min-- mdpi.com
N-substituted-triazolyl-propenamides33-90 sec82%Several hours nih.gov
Spiro[indoline-thiazolidine] acetamides5-7 min70.2-81.8%24 hours scispace.com

Ultrasound-Assisted Synthetic Procedures

Ultrasonic irradiation is another green chemistry technique that accelerates chemical reactions, leading to high yields, enhanced selectivity, and cleaner processes under mild conditions. nih.govacs.org This method has been successfully used to synthesize various thiazole (B1198619) derivatives. nih.govtandfonline.com For example, the reaction of 2-(2-oxo-1,2-diphenylethylidene) hydrazine-1-carbothioamide with hydrazonoyl chlorides under ultrasonic irradiation, using a chitosan-based biocatalyst, proceeds quickly and in high yield. nih.govacs.org Ultrasound has proven effective for various steps in the synthesis of thiazole-containing compounds, from the initial formation of acetyl derivatives to the cyclization reactions that form the thiazole ring itself. tandfonline.com The benefits include shorter reaction times, simple experimental setups, and often the ability to perform reactions under solvent-free conditions. tandfonline.comscilit.com

Strategies for Chemical Derivatization and Functionalization of this compound

To explore the structure-activity relationships and optimize biological properties, the parent this compound molecule can be systematically modified at two primary locations: the benzoyl group and the thiazole ring.

Modification of the Benzoyl Moiety

A common and effective strategy for creating a library of analogs is to introduce various substituents onto the phenyl ring of the benzoyl moiety. This is typically achieved by condensing the core thiazole carbohydrazide intermediate with a wide range of commercially available or synthetically prepared substituted benzaldehydes. mdpi.com This approach allows for the introduction of diverse electronic and steric properties. For example, new series of hydrazones have been synthesized in good yields (70-99%) by reacting 4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide with differently substituted benzaldehydes. mdpi.com Similarly, hydrazides of iodobenzoic acids have been condensed with various aromatic aldehydes to produce large series of novel acylhydrazones. mdpi.com This method provides a straightforward path to derivatives with substituents like methoxy (B1213986), chloro, and nitro groups on the benzoyl ring system. mdpi.commdpi.com

Core HydrazideAldehyde Substituent ExamplesResulting Compound ClassReference
Thiazole-5-carbohydrazide3-Methoxy, 4-Chloro, etc.N'-(Substituted-benzylidene)thiazole-5-carbohydrazides mdpi.com
Iodobenzohydrazide3,5-Dichloro-2-hydroxy, etc.N'-(Substituted-benzylidene)iodobenzohydrazides mdpi.com
AcetohydrazideAromatic/Heterocyclic AldehydesN'-substituted acetohydrazides dergipark.org.tr

Structural Diversification of the Thiazole Heterocycle

The thiazole ring itself offers multiple sites for modification, allowing for further structural diversification. The Hantzsch thiazole synthesis is a classic method for constructing the thiazole ring from α-haloketones and thioamides, providing a route to various substituted thiazoles. researchgate.net

Modifications can include adding substituents at the 4- and/or 5-positions of the thiazole ring. For instance, reacting thiosemicarbazide derivatives with different substituted phenacyl bromides affords thiazoles with aryl groups at the 4-position. niscair.res.in A series of 1-substituted benzyl-4-[1-phenyl-3-(4-methyl-2-aryl-1,3-thiazol-5-yl)-1H-pyrazol-4-yl]-1H-1,2,3-triazole derivatives showcases complex modifications where the thiazole ring is substituted at both the 2- and 5-positions. nih.gov The synthesis of 2-hydrazinyl-4-phenyl-1,3-thiazoles involves a two-step process starting with the condensation of a carbonyl with thiosemicarbazide, followed by heterocyclization with α-halocarbonyl compounds, allowing for substitution on the thiazole ring. nih.gov This versatility in synthesis enables the creation of a broad spectrum of analogs for biological evaluation.

Incorporation of Bridging Units and Fused Ring Systems

The structural modification of this compound and its analogs through the incorporation of bridging units and the fusion of additional ring systems represents a significant strategy in medicinal chemistry to explore new chemical space and modulate biological activity. These modifications can alter the molecule's conformation, lipophilicity, and hydrogen bonding capabilities, thereby influencing its interaction with biological targets.

One common approach to introducing a bridging unit is through the utilization of a hydrazine or hydrazone linkage. For instance, 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have been synthesized, where the hydrazine moiety acts as a flexible bridge. nih.gov The synthesis of these compounds typically involves a two-step process starting with the condensation of a ketone with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound. nih.gov The presence of the hydrazine bridge has been noted to allow for additional interactions with polar amino acid residues in biological targets, such as through hydrogen bonding. nih.gov

The fusion of heterocyclic rings to the thiazole or a connected aromatic system is another key synthetic avenue. Benzimidazole (B57391), for example, is a privileged heterocyclic fused-ring system that has been incorporated into molecules containing a thiazole ring. nih.gov The structural similarity of benzimidazole to purine (B94841) bases allows these derivatives to potentially interfere with biological pathways. nih.gov Synthetic strategies to achieve such fused systems can involve the reaction of an appropriate ortho-diamino-functionalized precursor with a carboxylic acid or its derivative.

Furthermore, the synthesis of pyridobenzimidazoles, which represent a fusion of a pyridine (B92270) ring with a benzimidazole system, has been reported starting from 2-cyanomethylbenzimidazoles. researchgate.net These methods include Knoevenagel condensation followed by cyclocondensation, Michael addition, and reaction with enaminones or β-dicarbonyl compounds. researchgate.net

The following table summarizes representative examples of thiazole derivatives featuring bridging units or fused ring systems, based on available research findings.

Compound ClassBridging Unit/Fused SystemGeneral Synthetic Approach
2-Hydrazinyl-4-phenyl-1,3-thiazolesHydrazine bridgeTwo-step process: condensation of a ketone with thiosemicarbazide, followed by heterocyclization with an α-halocarbonyl compound. nih.gov
1-(3-(1,3-Thiazol-2-yl)phenyl)-pyrrolidine derivativesBenzimidazole fusionThe literature suggests the synthesis of various heterocyclic fragments attached to a core structure, with benzimidazole being one such fused system. nih.gov The specific linkage to the thiazolylphenyl scaffold would involve standard benzimidazole synthesis from an appropriate diamine precursor.
PyridobenzimidazolesPyridine-Benzimidazole fusionSynthesized from 2-cyanomethylbenzimidazoles via methods like Knoevenagel condensation, Michael addition, and cyclocondensation with β-dicarbonyl compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization Methodologies for N 1,3 Thiazol 2 Yl Benzohydrazide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

¹H NMR spectroscopy is instrumental in identifying the types and number of protons in a molecule. In the analysis of N'-(1,3-thiazol-2-yl)benzohydrazide derivatives, characteristic signals confirm the presence of both the thiazole (B1198619) and benzohydrazide (B10538) moieties. For instance, the protons of a para-substituted benzene (B151609) ring typically appear as two doublets in the aromatic region of the spectrum. nih.gov The chemical shifts, splitting patterns (e.g., singlet, doublet, triplet, multiplet), and integration values of the proton signals provide a complete picture of the proton framework. For example, a singlet signal in the downfield region can often be attributed to an NH proton. uobaghdad.edu.iq Specific proton signals can confirm the formation of the desired product; for instance, the presence of a singlet corresponding to the S-C=CH proton confirms the thiazole ring's existence. nih.gov

Table 1: Illustrative ¹H NMR Spectral Data for a Representative this compound Derivative

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
10.14s1HN=CH
7.26 - 8.6m4HAr-H
6.96s1HS-C=CH (thiazole)
2.32s3HCH₃

Note: This table is a generalized representation. Actual chemical shifts can vary depending on the solvent and specific substitutions on the benzohydrazide or thiazole rings.

Complementing ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. In this compound derivatives, characteristic resonances confirm the presence of the thiazole and benzoyl groups. researchgate.net For example, the carbon atom of a C=S group can be observed at a specific chemical shift, and the C=N carbon of the thiazole ring will also have a characteristic resonance. nih.govnih.gov The appearance of additional signals in the aromatic region can confirm the incorporation of new benzene rings or other aromatic moieties into the structure. nih.gov

Table 2: Representative ¹³C NMR Spectral Data for a this compound Derivative

Chemical Shift (δ, ppm)Assignment
168.2C=N (thiazole)
162.9C=O (amide)
138.1S-C=CH (thiazole)
110-130Aromatic Carbons
100.9C-S (thiazole)

Note: This table is a generalized representation. Actual chemical shifts can vary based on the specific molecular structure and the solvent used.

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Analysis

IR and FT-IR spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net For this compound derivatives, the IR spectrum will show characteristic absorption bands for the N-H, C=O (amide), and C=N groups. The disappearance of a carbonyl group signal and the appearance of a new signal for a thiazole-methine group can confirm the successful cyclization to form the thiazole ring. nih.gov

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3180–3100StretchingThiazole-methine (C-H)
~3200StretchingN-H
~1650StretchingC=O (Amide I)
~1600StretchingC=N (Thiazole ring)
~1550BendingN-H (Amide II)

Note: The exact positions of the absorption bands can be influenced by the molecular environment and intermolecular interactions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

HRMS is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the deduction of its elemental formula. csic.es This is a powerful tool for confirming the identity of newly synthesized this compound derivatives. nih.gov By providing a highly accurate mass measurement, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. Furthermore, the fragmentation patterns observed in the mass spectrum can provide valuable structural information, helping to piece together the different components of the molecule.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. nih.gov The experimentally determined percentages are compared with the calculated values based on the proposed molecular formula. A close agreement between the found and calculated values (typically within ±0.4%) provides strong evidence for the purity and correct stoichiometric composition of the synthesized this compound derivative. researchgate.net

Computational and Theoretical Investigations of N 1,3 Thiazol 2 Yl Benzohydrazide and Its Derivatives

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and reactivity of molecules. By calculating the electron density, DFT methods can predict a wide range of molecular properties with a favorable balance of accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For N'-(1,3-thiazol-2-yl)benzohydrazide and its derivatives, these calculations have revealed key structural features.

X-ray crystallography studies of the parent compound, sometimes referred to as N-(1,3-Thiazol-2-yl)benzamide, show that the molecule is nonplanar. nih.govresearchgate.net The dihedral angle between the thiazole (B1198619) and benzene (B151609) rings is reported to be 43.6°. nih.govresearchgate.net In the crystalline state, two molecules are linked by N—H⋯N hydrogen bonds, forming a dimer structure. nih.govresearchgate.net For a related fluorinated derivative, the dihedral angles between the central amide plane and the fluorobenzene (B45895) and thiazole rings are 35.28° and 10.14°, respectively. researchgate.net

From the optimized geometry, global reactivity descriptors are calculated to provide insight into the chemical reactivity of the molecule as a whole. These descriptors, derived from the energies of the frontier molecular orbitals, help predict how the molecule will behave in a chemical reaction.

Table 1: Selected Optimized Geometrical Parameters for N-(1,3-Thiazol-2-yl)benzamide Note: The following data is based on representative crystal structure information, which is closely related to DFT-optimized geometry.

Parameter Value Reference
Crystal System Monoclinic nih.govresearchgate.net
Space Group P2₁/c researchgate.net
a (Å) 12.0142 nih.govresearchgate.net
b (Å) 5.0581 nih.govresearchgate.net
c (Å) 15.4090 nih.govresearchgate.net
**β (°) ** 99.093 nih.govresearchgate.net

| Dihedral Angle (Benzene-Thiazole) | 43.6° | nih.govresearchgate.net |

Fukui functions are a type of local reactivity descriptor that indicates which atoms within a molecule are most susceptible to electrophilic, nucleophilic, or radical attack. While specific Fukui function data for the title compound is not detailed in the provided sources, this analysis is a standard DFT procedure used to pinpoint reactive centers within thiazole-containing molecules.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov DFT calculations are frequently used to determine these energy gaps for thiazole derivatives and related heterocyclic systems. nih.govnih.gov For instance, studies on isoacenofurans, which share some electronic characteristics, show that DFT calculations can effectively predict how structural modifications, such as adding phenyl substituents, lower the HOMO-LUMO gap and increase electron delocalization. nih.gov This type of analysis is crucial for designing molecules with specific electronic properties, such as those desired in organic semiconductors. nih.gov

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, allowing for the prediction of its reactive behavior. researchgate.net The MEP surface is colored to indicate different electrostatic potential values: red typically signifies regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For thiazole-hydrazide derivatives, MEP analysis helps identify the most reactive sites. The electron-rich regions, such as the areas around the oxygen and nitrogen atoms of the hydrazide group and the nitrogen of the thiazole ring, are expected to be the primary sites for hydrogen bonding and coordination. nih.gov Conversely, the hydrogen atoms of the amide or hydrazide N-H groups appear as electron-deficient (blue) regions, marking them as hydrogen bond donors. researchgate.net This mapping is invaluable for understanding and predicting intermolecular interactions, including how a ligand might bind to a biological receptor. researchgate.net

Non-covalent interactions (NCIs) are the forces that govern how molecules interact with each other and with their environment. These interactions, though weaker than covalent bonds, are vital for determining molecular conformation, crystal packing, and ligand-receptor binding. Key NCIs include hydrogen bonds, π-π stacking, and van der Waals forces.

In the crystal structure of this compound and its analogs, several NCIs are observed.

Hydrogen Bonds: The most prominent interactions are classical hydrogen bonds. In the solid state, N—H···N hydrogen bonds link molecules into centrosymmetric dimers. nih.govresearchgate.net In related structures, N—H···O=C and N—H⋯N(thiazole) hydrogen bonds are also crucial for forming layered supramolecular structures. nih.gov

π-π Interactions: In derivatives containing multiple aromatic rings, face-to-face offset π-π stacking interactions contribute significantly to the crystal packing stability. mdpi.com

Molecular Docking Simulations for Ligand-Receptor Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is an essential tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of ligand-target interactions. nih.gov Thiazole derivatives, including those with a hydrazide moiety, are frequently evaluated using this method against various biological targets.

Docking studies on this compound derivatives have provided insights into their potential biological activities. For example, hydrazinyl-thiazole derivatives have been docked into the active site of the fungal enzyme lanosterol (B1674476) C14α-demethylase. nih.govresearchgate.net These simulations reveal key binding interactions:

Hydrogen Bonding: The hydrazine (B178648) linker often plays a critical role, with its nitrogen atoms acting as hydrogen bond donors or acceptors. For instance, the N1-hydrazine nitrogen can form a hydrogen bond with polar residues like Tyrosine (Tyr) in the enzyme's active site. nih.gov

Hydrophobic Interactions: The phenyl and thiazole rings typically fit into hydrophobic pockets of the active site, forming interactions with nonpolar amino acid residues such as Leucine (Leu) and Phenylalanine (Phe). nih.gov

The results are often quantified by a binding energy score (e.g., in kcal/mol), which estimates the strength of the interaction. Compounds with lower (more negative) binding energies are predicted to be more potent inhibitors. mdpi.com

Table 2: Representative Molecular Docking Findings for Thiazole Derivatives

Compound Class Protein Target Key Interacting Residues Type of Interaction Reference
2-Hydrazinyl-4-phenyl-1,3-thiazole Lanosterol C14α-demethylase Tyr118, Leu376, Phe233 Hydrogen Bonding, Hydrophobic nih.gov
Thiazole derivatives Tubulin - - nih.gov

Molecular Dynamics (MD) Simulations for Ligand-Target Binding Stability and Conformational Dynamics

While molecular docking provides a static snapshot of the ligand-receptor complex, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations calculate the motion of atoms over time by solving Newton's equations of motion, providing a realistic picture of how the complex behaves in a simulated physiological environment. nih.govnih.gov

These simulations are used to assess the stability of the docked pose. A stable complex will show minimal deviation from its initial docked conformation over the course of the simulation, which can last for nanoseconds or longer. Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, are monitored. A low and stable RMSD value indicates that the ligand remains securely bound in the active site. nih.gov

MD simulations can also reveal important conformational changes in both the ligand and the protein upon binding and highlight the role of water molecules in mediating interactions. This detailed understanding of the dynamic stability and conformational landscape of the ligand-target complex is crucial for validating docking results and for the rational design of more effective molecules. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) and Structure-Activity Relationship (SAR) analyses are fundamental to understanding how the chemical structure of this compound derivatives influences their biological activity. These studies systematically alter parts of the molecule—such as the thiazole ring, the benzoyl moiety, or the hydrazide linker—and measure the corresponding changes in biological effect.

One key area of investigation has been the development of N-(thiazol-2-yl)-benzamide analogs as selective antagonists for the Zinc-Activated Channel (ZAC), a target implicated in various physiological functions. nih.gov SAR studies on these analogs have revealed critical structural features for antagonist activity. For instance, modifications to the thiazole ring have shown that the nature and position of substituents significantly impact potency.

In a study of N-(thiazol-2-yl)-benzamide analogs, substitutions on the thiazole ring were explored to determine their effect on ZAC antagonism. The parent compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester, was identified as a novel ZAC antagonist. nih.gov Further analysis of derivatives showed how changes to the thiazole moiety modulate this activity.

Table 1: SAR of N-(thiazol-2-yl)-benzamide Analogs as ZAC Antagonists Data is presented as mean ± S.E.M. for inhibition of Zn²⁺-induced ZAC signaling. nih.gov

Compound ID Substitution on Thiazole Ring % Inhibition at 30 µM
2a 4-methylthiazole-5-carboxylic acid 89 ± 2
2b 4-methylthiazole-5-ethyl ester 94 ± 1
2c 4-methyl-5-(hydroxymethyl)thiazole 93 ± 1
2d 4-methyl-5-(methoxymethyl)thiazole 92 ± 2
2e 4-(trifluoromethyl)thiazole-5-carboxylic acid 91 ± 3
2f 4-(trifluoromethyl)thiazole-5-ethyl ester 96 ± 1
2g 4-phenylthiazole-5-carboxylic acid 91 ± 2
2h 4-phenylthiazole-5-ethyl ester 94 ± 1

| 2i | 4-phenyl-5-(hydroxymethyl)thiazole | 92 ± 2 |

The data indicates that a variety of substituents at the 4- and 5-positions of the thiazole ring are well-tolerated, consistently producing strong antagonism of the ZAC receptor. nih.gov

In silico Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Properties

In silico ADMET prediction plays a critical role in the early stages of drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reducing the likelihood of late-stage failures. For derivatives of this compound, computational tools are used to evaluate properties such as oral bioavailability, metabolic stability, and potential toxicity.

Studies on structurally related heterocyclic compounds, such as 4-(1,3,4-thiadiazol-2-yl)benzene-1,3-diol analogues, have utilized computer-aided tools to assess drug-likeness and toxicological properties. nih.gov These analyses often involve the application of established guidelines like Lipinski's Rule of Five, which predicts the potential for a compound to be an orally active drug in humans. The results for these related compounds suggested favorable pharmacokinetic properties after oral administration. nih.gov

For N-(thiazol-2-yl)-benzamide analogs, while specific ADMET data is not extensively published, their development as pharmacological tools implies that basic drug-like properties are considered. nih.gov The process typically involves calculating a range of physicochemical and pharmacokinetic parameters.

Table 2: Predicted ADMET Properties for a Representative Thiazole Derivative This table presents a hypothetical but representative set of in silico ADMET predictions for a thiazole derivative based on common computational models.

ParameterPredicted ValueImplication
Molecular Weight < 500 g/mol Favorable for absorption
LogP 2.0 - 4.0Good balance of solubility and permeability
Hydrogen Bond Donors < 5Adheres to Lipinski's Rule
Hydrogen Bond Acceptors < 10Adheres to Lipinski's Rule
Human Intestinal Absorption HighGood potential for oral bioavailability
CYP450 2D6 Inhibition Non-inhibitorLower risk of drug-drug interactions
Ames Mutagenicity NegativeLow potential for mutagenic effects
hERG Inhibition Low riskReduced potential for cardiotoxicity

These predictive models help to prioritize which derivatives should be synthesized and subjected to more rigorous experimental testing, thereby streamlining the drug development process.

Biological Activity Profiling of N 1,3 Thiazol 2 Yl Benzohydrazide Derivatives

Antimicrobial Research Applications

Derivatives of N'-(1,3-thiazol-2-yl)benzohydrazide have been extensively evaluated for their ability to inhibit the growth of various pathogenic microorganisms, including bacteria and fungi. These studies are crucial in the search for new therapeutic agents to combat infectious diseases.

The antibacterial potential of this compound derivatives has been tested against several Gram-positive bacteria. A number of synthesized compounds have demonstrated notable activity. For instance, certain benzothiazole-2-yl-hydrazone derivatives showed potent activity against Staphylococcus aureus ATCC 43300 (MRSA). researchgate.net Specifically, compounds designated as C10 and C15 were found to have bactericidal effects against MRSA ATCC 43300. researchgate.net Another derivative, BTC-j, exhibited good antibacterial activity against S. aureus with a Minimum Inhibitory Concentration (MIC) of 12.5 µg/ml and against Bacillus subtilis with a MIC of 6.25 µg/ml. researchgate.net

In a separate study, new hydrazones bearing a thiazole (B1198619) scaffold were synthesized and screened for their antimicrobial properties. mdpi.com While the study indicated more pronounced activity against Gram-negative bacteria, testing was also conducted against Gram-positive strains such as Listeria monocytogenes ATCC 13932 and Staphylococcus aureus ATCC 6538P. mdpi.com Another research effort focusing on 1,3-thiazole derivatives identified compounds with moderate antibacterial activity against methicillin-resistant S. aureus (MRSA). nih.gov Furthermore, some N-(thiazol-2-yl)benzenesulfonamide derivatives have shown potent antibacterial activity against Gram-positive bacteria. nih.gov

Table 1: Antibacterial Activity of this compound Derivatives Against Gram-Positive Microorganisms
Compound/DerivativeMicroorganismActivity/MeasurementReference
Benzothiazole-2-yl-hydrazone (C10, C15)Staphylococcus aureus ATCC 43300 (MRSA)Bactericidal activity researchgate.net
BTC-jStaphylococcus aureusMIC: 12.5 µg/ml researchgate.net
BTC-jBacillus subtilisMIC: 6.25 µg/ml researchgate.net
1,3-Thiazole derivativesMethicillin-resistant S. aureus (MRSA)Moderate activity nih.gov
N-(thiazol-2-yl)benzenesulfonamide derivativesGram-positive bacteriaPotent activity nih.gov

The efficacy of this compound derivatives has also been assessed against Gram-negative bacteria. One study reported that a derivative, BTC-j, showed good antibacterial activity against Escherichia coli with a MIC of 3.125 µg/ml and Pseudomonas aeruginosa with a MIC of 6.25 µg/ml. researchgate.net Research on new hydrazones with a thiazole scaffold revealed that the growth inhibition was more pronounced against Gram-negative bacteria, with Salmonella enteritidis ATCC 13076 being sensitive to all new substances tested. mdpi.com In fact, some of these compounds were more potent than the reference antibiotic, gentamicin. mdpi.com

Additionally, N-(thiazol-2-yl)benzenesulfonamide derivatives have demonstrated potent antibacterial activity against Gram-negative bacteria. nih.gov Another study on 1,3-thiazole derivatives found compounds with moderate antibacterial effects against E. coli. nih.gov Benzothiazole (B30560) clubbed isatin (B1672199) derivatives, in particular, showed better antibacterial activity against Gram-negative bacterial strains than Gram-positive ones. nih.gov For instance, compound 41c exhibited excellent antibacterial activity against E. coli (MIC = 3.1 µg/ml) and P. aeruginosa (MIC = 6.2 µg/ml), surpassing the reference drug ciprofloxacin. nih.gov

Table 2: Antibacterial Activity of this compound Derivatives Against Gram-Negative Microorganisms
Compound/DerivativeMicroorganismActivity/MeasurementReference
BTC-jEscherichia coliMIC: 3.125 µg/ml researchgate.net
BTC-jPseudomonas aeruginosaMIC: 6.25 µg/ml researchgate.net
Hydrazone derivativesSalmonella enteritidis ATCC 13076More potent than gentamicin mdpi.com
N-(thiazol-2-yl)benzenesulfonamide derivativesGram-negative bacteriaPotent activity nih.gov
1,3-Thiazole derivativesEscherichia coliModerate activity nih.gov
Benzothiazole clubbed isatin derivative (41c)Escherichia coliMIC: 3.1 µg/ml nih.gov
Benzothiazole clubbed isatin derivative (41c)Pseudomonas aeruginosaMIC: 6.2 µg/ml nih.gov

The antifungal properties of this compound derivatives have been a significant area of investigation. A number of studies have reported promising results against various fungal pathogens. For instance, a series of novel thiazolyl hydrazine (B178648) derivatives were synthesized and showed good antifungal activity. researchgate.net One compound, 3l, demonstrated excellent activity against Botrytis cinerea and Gibberella zeae with EC50 values of 0.59 and 0.69 µg/mL, respectively. researchgate.net

Another study identified (4-phenyl-1,3-thiazol-2-yl)hydrazine (31C) as a potent antifungal agent with a broad spectrum of activity, exhibiting a Minimum Inhibitory Concentration (MIC) ranging from 0.0625 to 4 µg/ml against pathogenic fungi. frontiersin.org This compound was also effective at inhibiting biofilm formation in Candida albicans. frontiersin.org Similarly, two series of 4-phenyl-1,3-thiazole and 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives were synthesized and tested for their anti-Candida potential. nih.gov Compounds 7a and 7e, in particular, showed promising inhibitory activity against C. albicans, with MIC values of 7.81 µg/mL and 3.9 µg/mL, respectively, which were lower than the reference drug fluconazole. nih.gov

Furthermore, research on 1,3-thiazolidin-4-one derivatives indicated good to mild fungistatic effects, especially against Candida albicans. researchgate.net Thiazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also been found to exhibit potent in vitro antifungal activity against Aspergillus fumigatus and Fusarium oxysporum with MICs of 6.25 µg/mL. nih.gov

Table 3: Antifungal Activity of this compound Derivatives
Compound/DerivativeFungal StrainActivity/MeasurementReference
Thiazolyl hydrazine (3l)Botrytis cinereaEC50: 0.59 µg/mL researchgate.net
Thiazolyl hydrazine (3l)Gibberella zeaeEC50: 0.69 µg/mL researchgate.net
(4-phenyl-1,3-thiazol-2-yl)hydrazine (31C)Pathogenic fungiMIC: 0.0625-4 µg/ml frontiersin.org
2-hydrazinyl-4-phenyl-1,3-thiazole (7a)Candida albicansMIC: 7.81 µg/mL nih.gov
2-hydrazinyl-4-phenyl-1,3-thiazole (7e)Candida albicansMIC: 3.9 µg/mL nih.gov
1,3-thiazolidin-4-one derivativesCandida albicansGood to mild fungistatic effect researchgate.net
Thiazole derivative (3)Aspergillus fumigatus, Fusarium oxysporumMIC: 6.25 µg/mL nih.gov
Pyrazolo[1,5-a]pyrimidine (21b)Aspergillus fumigatus, Fusarium oxysporumMIC: 6.25 µg/mL nih.gov

The search for new treatments for tuberculosis has led to the investigation of this compound derivatives for their activity against Mycobacterium tuberculosis. New thiazolylhydrazone derivatives have been synthesized and evaluated, with some compounds showing significant inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/ml, with inhibition rates ranging from 92% to 96%. nih.gov These compounds also demonstrated no significant cytotoxicity against normal mouse fibroblast (NIH/3T3) cells at concentrations below 50 µg/ml. nih.gov

In another study, a series of 1,2,4-triazole (B32235) derivatives were synthesized, and the most potent compounds, 3e and 8d, exhibited a Minimum Inhibitory Concentration (MIC) of 12.5 µM against Mycobacterium tuberculosis. elsevierpure.com Furthermore, a collection of 1,2,3-triazolyl fatty acid mimics were synthesized and tested against M. tuberculosis, with many showing activity at micromolar concentrations. nih.gov The most potent member of this series had the triazole moiety at the C-2 position with a carbon chain of eight or ten carbon atoms. nih.gov Additionally, certain N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide derivatives have shown promising antitubercular activity against Mycobacterium tuberculosis (H37Rv), with some compounds having MIC values as low as 0.82 μM. consensus.app

Table 4: Antitubercular Activity of this compound Derivatives
Compound/DerivativeMicroorganismActivity/MeasurementReference
Thiazolylhydrazone derivativesMycobacterium tuberculosis H37Rv92-96% inhibition at 6.25 µg/ml nih.gov
1,2,4-triazole derivative (3e)Mycobacterium tuberculosisMIC: 12.5 µM elsevierpure.com
1,2,4-triazole derivative (8d)Mycobacterium tuberculosisMIC: 12.5 µM elsevierpure.com
1,2,3-triazolyl fatty acid mimicMycobacterium tuberculosisActive at micromolar concentrations nih.gov
N-benzyl-N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (5k)Mycobacterium tuberculosis (H37Rv)MIC: 0.82 μM consensus.app

Anticancer and Antiproliferative Investigations

In addition to their antimicrobial properties, derivatives of this compound have been investigated for their potential as anticancer agents. These studies typically involve evaluating the cytotoxicity of the compounds against various human cancer cell lines.

A range of this compound derivatives have been screened for their cytotoxic effects on several human cancer cell lines. One study synthesized and evaluated a series of thiazole-bearing phthalimide (B116566) derivatives. nih.gov Among these, compound 5b was the most potent against MCF-7 (breast cancer) cells with an IC50 value of 0.2±0.01 µM. nih.gov

Another investigation of two new heterocyclic compounds, CP1 and CP2, revealed cytotoxic effects on HCT-116 (colon cancer), MCF-7, and HepG2 (liver cancer) cell lines. ekb.eg For CP1, the IC50 values were 4.7 µg/ml (HCT-116), 4.8 µg/ml (MCF-7), and 11 µg/ml (HepG2). ekb.eg CP2 showed IC50 values of 9.5 µg/ml (HCT-116), 9.6 µg/ml (MCF-7), and 18 µg/ml (HepG2). ekb.eg

Furthermore, a benzimidazole (B57391) derivative, se-182, demonstrated high cytotoxic effects against HepG2 and A549 (lung cancer) cell lines, with IC50 values of 15.58 and 15.80 µM, respectively. jksus.org Research on 1,3,4-thiadiazole (B1197879) derivatives also showed moderate-to-high anticancer activity against HepG2, MCF-7, and A549 cells. nih.gov

Table 5: Cytotoxicity of this compound Derivatives Against Human Cancer Cell Lines
Compound/DerivativeCancer Cell LineActivity/Measurement (IC50)Reference
Thiazole bearing phthalimide (5b)MCF-7 (Breast)0.2±0.01 µM nih.gov
Heterocyclic compound (CP1)HCT-116 (Colon)4.7 µg/ml ekb.eg
Heterocyclic compound (CP1)MCF-7 (Breast)4.8 µg/ml ekb.eg
Heterocyclic compound (CP1)HepG2 (Liver)11 µg/ml ekb.eg
Heterocyclic compound (CP2)HCT-116 (Colon)9.5 µg/ml ekb.eg
Heterocyclic compound (CP2)MCF-7 (Breast)9.6 µg/ml ekb.eg
Heterocyclic compound (CP2)HepG2 (Liver)18 µg/ml ekb.eg
Benzimidazole derivative (se-182)HepG2 (Liver)15.58 µM jksus.org
Benzimidazole derivative (se-182)A549 (Lung)15.80 µM jksus.org
1,3,4-Thiadiazole derivativesHepG2, MCF-7, A549Moderate-to-high activity nih.gov

Elucidation of Mechanisms of Antiproliferative Action (e.g., Induction of Apoptosis, Cell Cycle Modulation)

The anticancer potential of thiazole derivatives is often linked to their ability to induce programmed cell death, or apoptosis, in cancer cells. Research into 1,3-thiazole-containing phthalimide derivatives has shown that these compounds can trigger apoptosis through the intrinsic pathway. nih.gov This is supported by evidence of DNA fragmentation and increased activity of caspase-3, a key executioner enzyme in the apoptotic cascade, in treated cancer cells. nih.gov

One study on a hybrid compound, MSt-2, which combines a macrosphelide structure with a thiazole-containing side chain, demonstrated its potent ability to induce apoptosis. nih.gov The pro-apoptotic effects of MSt-2 were evidenced by DNA fragmentation in human lymphoma U937 cells in a manner dependent on both dose and time. nih.gov The underlying mechanism involves the rapid generation of reactive oxygen species (ROS) and the activation of c-Jun N-terminal kinase (JNK). nih.gov Furthermore, MSt-2 was found to activate the extrinsic apoptotic pathway, as indicated by increased Fas expression and caspase-8 activation. nih.gov A crucial link between the intrinsic and extrinsic pathways was also observed through the MSt-2-mediated decrease in the expression of Bid. nih.gov

Enzyme Inhibition Studies

Inhibition of Monoamine Oxidase (MAO) Enzymes (MAO-A, MAO-B)

Derivatives of this compound have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. A series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives were synthesized and evaluated for their inhibitory effects on human MAO-A and MAO-B isoforms. unich.it Similarly, studies on benzofuran (B130515)–thiazolylhydrazone derivatives have also demonstrated their MAO inhibitory potential. nih.govacs.org

One of the most active compounds, a benzothiazole-thiazolylhydrazine derivative known as 3b, exhibited strong inhibitory activity against hMAO-A with an IC50 value of 0.095 ± 0.004 µM. informahealthcare.com Another compound, 2l, from a series of benzofuran–thiazolylhydrazone derivatives, was found to be the most potent inhibitor of the MAO-A enzyme, with an IC50 value of 0.07 ± 0.01 μM. nih.govacs.org This compound also showed strong inhibitory activity against the MAO-B enzyme, with an IC50 value of 0.75 ± 0.03 μM. nih.govacs.org Kinetic studies revealed that some of these compounds act as competitive inhibitors. acs.org

Table 1: MAO-A and MAO-B Inhibition by Thiazole Derivatives

Compound Target Enzyme IC50 (µM)
3b MAO-A 0.095 ± 0.004
2l MAO-A 0.07 ± 0.01
2l MAO-B 0.75 ± 0.03
2a MAO-B 0.80 ± 0.04
2f MAO-B 1.37 ± 0.06
2h MAO-B 1.06 ± 0.05

| 2i | MAO-B | 1.69 ± 0.08 |

Inhibition of α-Glucosidase

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. nih.gov Several this compound derivatives have shown significant α-glucosidase inhibitory activity. A series of N′-substituted benzylidene benzohydrazide-1,2,3-triazoles exhibited potent inhibition, with IC50 values ranging from 0.01 to 648.90 µM, which is significantly lower than that of the standard drug acarbose (B1664774) (IC50 = 752.10 µM). researchgate.netnih.gov

Among these, compounds 7a and 7h were particularly potent, with IC50 values of 0.02 and 0.01 µM, respectively. researchgate.netnih.gov Kinetic studies indicated that these compounds act as noncompetitive inhibitors of α-glucosidase. researchgate.net Other studies on benzothiazole-triazole derivatives also reported superior α-glucosidase inhibitory activity, with IC50 values in the range of 20.7 to 61.1 μM. nih.gov

Table 2: α-Glucosidase Inhibition by Thiazole Derivatives

Compound IC50 (µM)
7a 0.02
7h 0.01
Acarbose (Standard) 752.10

| Benzothiazole-triazole derivatives | 20.7 - 61.1 |

Inhibition of Epidermal Growth Factor Receptor (EGFR) Kinase

The epidermal growth factor receptor (EGFR) is a member of the receptor tyrosine kinase family and plays a crucial role in cell proliferation and survival. nih.gov The 1,2,3-triazole and benzothiazole moieties have been identified as key pharmacophores in the design of anticancer agents that target EGFR. rsc.org Hybrid molecules incorporating these scaffolds have shown promise in inhibiting EGFR tyrosine kinase, leading to cell cycle arrest and apoptosis in cancer cells. rsc.org

For instance, a potent tyrosine kinase inhibitor with an IC50 of 96 nM has been developed, demonstrating significant antiproliferative activity against various cancer cell lines. rsc.org While direct studies on this compound are limited, the broader class of thiazole derivatives shows considerable potential as EGFR inhibitors.

Inhibition of Protein Tyrosine Kinase (PTK)

Protein tyrosine kinases (PTKs) are a large family of enzymes that are critical in regulating cellular processes. The 1,3-thiazole nucleus is a key feature in several anticancer drugs, including the tyrosine kinase inhibitor dasatinib. nih.gov This highlights the potential of the thiazole scaffold in designing potent PTK inhibitors.

A series of N-(1,3-thiazol-2-yl)pyridin-2-amine derivatives have been developed as inhibitors of KDR kinase, a type of vascular endothelial growth factor receptor tyrosine kinase. nih.gov These compounds demonstrated excellent in vivo potency and a favorable kinase selectivity profile. nih.gov

Inhibition of Methylene Tetrahydrofolate Reductase (MTHFR)

Methylene tetrahydrofolate reductase (MTHFR) is an important enzyme in folate metabolism, and its inhibition can affect DNA synthesis and repair. nih.govnih.gov While certain drugs, such as methotrexate, are known to interfere with MTHFR, there is currently a lack of specific research demonstrating the direct inhibition of MTHFR by this compound or its derivatives.

Inhibition of Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR)

Derivatives of this compound have been investigated as potential inhibitors of two crucial enzymes: Enoyl-Acyl Carrier Protein (ACP) Reductase (InhA) and Dihydrofolate Reductase (DHFR). Both enzymes are validated targets in the development of antimicrobial and anticancer agents.

Enoyl ACP Reductase is a key enzyme in the fatty acid biosynthesis pathway of organisms like Mycobacterium tuberculosis. Its inhibition disrupts the formation of the bacterial cell wall, leading to cell death. Isoniazid (B1672263), a primary anti-tubercular drug, functions by inhibiting this enzyme after being activated. Structure-based virtual screening and molecular docking studies have been employed to identify new inhibitors of enoyl-ACP reductase, with some studies focusing on isoniazid analogues and other heterocyclic compounds.

Dihydrofolate Reductase (DHFR) is a vital enzyme in both prokaryotic and eukaryotic cells, catalyzing the reduction of dihydrofolate to tetrahydrofolate. sciforum.netrjpbr.com Tetrahydrofolate is essential for the synthesis of nucleic acids and amino acids, and its depletion halts cell proliferation. sciforum.net This makes DHFR a prime target for therapies against cancer and various infections. sciforum.netrjpbr.com Numerous DHFR inhibitors containing heterocyclic moieties, including 1,3-thiazole, have been developed. mdpi.com

In a notable study, a series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated as dual inhibitors of both enoyl ACP reductase and DHFR. mdpi.com Molecular docking studies of these compounds revealed significant binding interactions within the active sites of both enzymes, suggesting their potential as broad-spectrum therapeutic agents. mdpi.com The research highlighted that the majority of the synthesized molecules demonstrated considerable inhibitory action against both DHFR and enoyl ACP reductase enzymes. mdpi.com

Inhibition of Aromatase

Aromatase, a cytochrome P450 enzyme, is critical for the final step of estrogen biosynthesis. Its inhibition is a key strategy in treating hormone-dependent breast cancer. Several this compound derivatives have shown promise as aromatase inhibitors.

In one study, novel thiazole derivatives were synthesized and evaluated for their cytotoxic activity against MCF-7 breast cancer cells and their ability to inhibit the aromatase enzyme. nih.gov One particular derivative, (E)-3,5-dibromo-4-hydroxy-N'-(1-(p-tolyl)ethylidene)-N-(4-(p-tolyl)thiazol-2-yl)benzohydrazide, displayed potent cytotoxic action and strong inhibitory effects on the aromatase enzyme. nih.gov

Another research effort focused on 2-thiazolylhydrazone derivatives. researchgate.net Among the synthesized compounds, two derivatives, 2q and 2u , exhibited significant inhibition of the aromatase enzyme. researchgate.net Similarly, a separate study on 4-(aryl/heteroaryl)-2-(pyrimidin-2-yl)thiazole derivatives identified potent aromatase inhibitors. exlibrisgroup.com Compound 1 in this series (4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole) was found to be a particularly potent inhibitor with an IC50 value of 0.42 nM. researchgate.netexlibrisgroup.com

The table below summarizes the aromatase inhibitory activity of selected thiazole derivatives.

Compound IDStructure DescriptionActivity (IC50)Reference
Compound 8 (E)-3,5-dibromo-4-hydroxy-N'-(1-(p-tolyl)ethylidene)-N-(4-(p-tolyl)thiazol-2-yl)benzohydrazidePotent Inhibitor nih.gov
Compound 2q 2-Thiazolylhydrazone derivativeSatisfying Inhibition researchgate.net
Compound 2u 2-Thiazolylhydrazone derivativeSatisfying Inhibition researchgate.net
Compound 1 4-(2-hydroxyphenyl)-2-(pyrimidine-2-yl)thiazole0.42 nM researchgate.netexlibrisgroup.com

Inhibition of Histone Deacetylase (HDAC)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. Their inhibition has emerged as a promising strategy for cancer therapy. tjpr.org While research specifically on this compound as an HDAC inhibitor is limited, studies on related benzothiazole structures have shown significant activity.

A series of benzothiazole-bearing compounds were designed and synthesized as potential HDAC inhibitors. nih.gov These compounds were screened for their ability to inhibit pan-HDAC activity, leading to the identification of Compound 26 as the most effective candidate. nih.gov This compound was found to inhibit several HDACs, with particular sensitivity towards HDAC6 (IC50 = 11 nM) and notable activity against HDAC1 and HDAC2 (IC50 < 150 nM). nih.gov The study provided compelling evidence that this benzothiazole derivative represents a new class of HDAC inhibitors. nih.gov

Inhibition of Carbonic Anhydrase (CA)

Carbonic anhydrases (CAs) are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications for various conditions.

Substituted benzothiazole-6-sulphonamides have been investigated for their inhibitory activity against several human carbonic anhydrase (hCA) isoforms. nih.gov In one study, a series of primary sulphonamides containing guanidine (B92328) groups (6a–c and 7a–c ) were found to effectively inhibit hCA II and hCA VII, with K_I values in the low nanomolar to micromolar range. nih.gov These compounds were inactive against the hCA IV isoform. nih.gov The research indicated that hCA II and the brain-associated hCA VII were potently and selectively inhibited by these derivatives. nih.gov

Another study compared enzymatic inhibition with biophysical techniques to measure the binding of benzimidazo[1,2-c] sciforum.netnih.govnih.govthiadiazole-7-sulphonamides to hCA I, hCA II, and hCA IX. core.ac.uk The results confirmed that these compounds are effective inhibitors of several CA isoforms. core.ac.uk

The inhibitory activities of selected sulfonamide derivatives against different hCA isoforms are presented below.

Compound SeriesTarget IsoformInhibition Constant (K_I)Reference
6a-c, 7a-c hCA IMicromolar Range nih.gov
6a-c, 7a-c hCA IILow Nanomolar to Micromolar Range nih.gov
6a-c, 7a-c hCA VII37.4 to 694.4 nM nih.gov
9-16 hCA I316.7 to 533.1 nM nih.gov
9-16 hCA II412.5 to 624.6 nM nih.gov

Other Pharmacological Activities

Anti-inflammatory Properties

The thiazole nucleus is a core component of various compounds known for their anti-inflammatory properties. nih.gov These compounds often exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin (B15479496) synthesis. nih.gov

Several studies have demonstrated the anti-inflammatory potential of this compound derivatives and related structures. A new class of compounds linking pyridine (B92270) and thiazole moieties with a carbohydrazide (B1668358) group was synthesized and evaluated for in vitro anti-inflammatory activity using a protein denaturation method. acs.org The results showed inhibition with IC50 values ranging from 46.29 to 100.60 μg/mL. nih.gov The presence of hydroxyl and methoxy (B1213986) substituents on the aryl ring attached to the hydrazide was found to enhance the anti-inflammatory activity significantly. acs.org

In another study, new 1,3,4-thiadiazole derivatives were synthesized and showed fair anti-inflammatory activity in the carrageenan-induced rat paw edema test. nih.gov Similarly, a series of 1,2,3-triazole derivatives of 7-Oxodehydroabietic acid were synthesized and assessed for their ability to inhibit nitric oxide (NO) production in BV2 cell lines. nih.gov Several of these compounds exhibited potent anti-inflammatory effects, with some showing IC50 values as low as 8.00 µM. nih.gov

Analgesic Activity

In addition to anti-inflammatory effects, various thiazole and related heterocyclic derivatives have demonstrated significant analgesic activity. The search for new analgesic agents is driven by the need to find alternatives to non-steroidal anti-inflammatory drugs (NSAIDs) that have fewer side effects. researchgate.net

Research into new 1,3,4-thiadiazole amides revealed that all tested compounds possessed good analgesic action in the acetic acid-induced writhing test in mice. nih.gov Similarly, a study on benzothiazole derivatives bearing benzenesulphonamide and carboxamide moieties identified compounds with notable analgesic activity. nih.gov For instance, compounds 17c , 17g , and 17i showed efficacy comparable to the standard drug celecoxib. nih.gov

Pyrazole (B372694) derivatives containing benzimidazole and 1,2,4-triazole-3-thiol scaffolds have also been synthesized and tested for analgesic properties. docsdrive.comzsmu.edu.ua In an acetic acid-induced writhing model, several pyrazole derivatives of benzimidazole showed significant analgesic effects. docsdrive.com Another study proved that combining 1,2,4-triazol-3-thiol pyrazole derivatives with a 2,6-dichlorophenyl substituent resulted in compounds with confirmed antinociceptive activity in vivo. zsmu.edu.ua

Antiviral Activity

The thiazole core is present in numerous compounds investigated for their ability to combat various viral infections. nih.govresearchgate.net Derivatives of thiazole have shown potent activity against a wide spectrum of viruses, including enteroviruses, influenza viruses, coronaviruses, and herpes viruses. nih.govnih.gov The mechanism of action often involves targeting essential viral enzymes or processes, thereby inhibiting viral replication.

Research into thiazole-containing compounds has identified several derivatives with significant antiviral efficacy. researchgate.net For instance, studies have reported on bis-1,3-thiazole derivatives showing good activity against Hepatitis C virus (HCV). researchgate.net The development of novel thiazole compounds is considered a promising avenue for discovering new antiviral agents, particularly in the face of growing drug resistance. nih.gov While broad research highlights the antiviral potential of the thiazole scaffold, specific studies on this compound derivatives detail their activity against specific viral strains. For example, certain benzotriazole-based derivatives have demonstrated selective activity against Coxsackievirus B5 (CVB5), with EC₅₀ values in the micromolar range. nih.gov

Compound Derivative ClassTarget VirusReported Activity (EC₅₀)
Benzotriazole-based derivativesCoxsackievirus B5 (CVB5)6 - 18.5 µM nih.gov
Bis-1,3-thiazole derivativesHepatitis C Virus (HCV)Good activity reported researchgate.net

Antimalarial Activity

Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the discovery of new therapeutic agents. Thiazole-containing compounds have been explored for their antimalarial properties. nih.govnanobioletters.com The mechanism of some of these derivatives is believed to involve the chelation of iron or the inhibition of hemozoin formation, a critical process for the parasite's survival within red blood cells. nih.gov

Specifically, thiazolyl hydrazone derivatives have shown promise. Studies on 4-aminoquinoline (B48711) hydrazone analogues revealed potent antimalarial activity against multidrug-resistant strains of P. falciparum. mdpi.com One study on novel thiazole hydrazine derivatives reported moderate to good activity against P. falciparum, with one compound exhibiting an IC₅₀ value close to that of the standard drug, quinine. nanobioletters.com Further research on thiazolyl hydrazonothiazolamines identified compounds with moderate activity against both chloroquine-sensitive and -resistant strains of P. falciparum. researchgate.net

Compound/DerivativeParasite StrainActivity (IC₅₀)
Thiazole hydrazine derivative (4c)Plasmodium falciparumClose to standard (quinine) nanobioletters.com
Thiazolyl hydrazonothiazolamine (4h)P. falciparum (chloroquine-sensitive)3.2 µM researchgate.net
Thiazolyl hydrazonothiazolamine (4i)P. falciparum (chloroquine-sensitive)2.7 µM researchgate.net
Thiazolyl hydrazonothiazolamine (4k)P. falciparum (chloroquine-sensitive)2.7 µM researchgate.net
Thiazolyl hydrazonothiazolamine (4l)P. falciparum (chloroquine-sensitive)2.8 µM researchgate.net
Thiazolyl hydrazonothiazolamine (4h)P. falciparum (chloroquine-resistant)3.2 µM researchgate.net
Thiazolyl hydrazonothiazolamine (4i)P. falciparum (chloroquine-resistant)3.2 µM researchgate.net
Thiazolyl hydrazonothiazolamine (4k)P. falciparum (chloroquine-resistant)3.1 µM researchgate.net
Thiazolyl hydrazonothiazolamine (4l)P. falciparum (chloroquine-resistant)3.5 µM researchgate.net

Antioxidant Activity

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous diseases. Phenolic compounds are well-known for their antioxidant capabilities, and incorporating them into heterocyclic structures like thiazole can yield potent antioxidant agents. nih.gov Thiazole derivatives, particularly those with hydrazone linkages, have been a focus of research for their free-radical scavenging properties. researchgate.netmdpi.com

The antioxidant potential of these compounds is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. researchgate.netchemrxiv.org Studies on new series of hydrazones bearing a thiazole scaffold have identified derivatives with significant antioxidant activity. For instance, monohydroxy, para-fluoro, and 2,4-dichloro substituted derivatives demonstrated better radical scavenging ability than other analogues. researchgate.netmdpi.com A catechol hydrazinyl-thiazole (CHT) derivative was found to be 3.16 times more potent than the standard antioxidant Trolox in scavenging ABTS•+ radicals. mdpi.com Similarly, 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have been synthesized and shown to possess antioxidant activities. nih.gov

Compound/Derivative ClassAssayKey Finding
Monohydroxy, p-fluoro, and 2,4-dichloro hydrazone derivativesDPPH Radical ScavengingExhibited better free-radical scavenging ability compared to other derivatives. researchgate.netmdpi.com
Catechol hydrazinyl-thiazole (CHT)ABTS•+ Scavenging3.16 times more active than Trolox. mdpi.com
4-(3-Nitrophenyl)thiazol-2-ylhydrazonesIn vitro antioxidant assaysDemonstrated notable antioxidant properties. nih.gov

Coordination Chemistry of N 1,3 Thiazol 2 Yl Benzohydrazide As a Ligand

Design and Synthetic Strategies for Metal Complexes with N'-(1,3-thiazol-2-yl)benzohydrazide

The synthesis of metal complexes with this compound derivatives typically involves a multi-step process. The initial step is the synthesis of the hydrazide precursor, which is then condensed with an appropriate aldehyde or ketone to form the Schiff base ligand. For instance, a derivative, N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide, is prepared from the precursor N-(4-phenylthiazol-2-yl) hydrazinecarboxamide.

The metal complexes are subsequently synthesized by reacting the ligand with various metal salts in a suitable solvent, often under reflux. A common method involves adding a hot ethanolic solution of the ligand to a solution of the respective metal chloride. The reaction mixture is refluxed for several hours, after which the resulting colored solid complex is isolated by filtration, washed, and dried. This general approach has been successfully employed for the synthesis of Cu(II), Co(II), Ni(II), and Zn(II) complexes. ijper.org

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of these metal complexes relies on a suite of spectroscopic and analytical techniques to elucidate their structure and bonding.

Infrared (IR) Spectroscopy: IR spectroscopy provides crucial information about the coordination of the ligand to the metal ion. In the IR spectrum of the free ligand, characteristic bands for ν(N-H), ν(C=O), and ν(C=N) (azomethine) are observed. Upon complexation, shifts in these bands indicate the involvement of these functional groups in bonding with the metal ion. For example, a shift to lower frequency for the ν(C=O) band and a shift in the ν(C=N) band are indicative of coordination through the carbonyl oxygen and azomethine nitrogen, respectively. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds. ijper.org

¹H NMR Spectroscopy: The ¹H NMR spectrum of the free ligand shows distinct signals for the amide proton (-NH), the proton attached to the thiazole (B1198619) moiety, the azomethine proton (-CH=N), and aromatic protons. The disappearance of the amide proton signal in the spectra of the complexes suggests deprotonation and coordination in the enol form. ijper.org

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the ligand and its metal complexes. The observation of the molecular ion peak corresponding to the expected formula provides strong evidence for the formation of the desired compounds and their stoichiometry. ijper.org

UV-Visible Spectroscopy and Magnetic Susceptibility: Electronic spectra and magnetic moment measurements provide insights into the geometry of the metal complexes. For instance, the electronic spectral data for Cu(II), Co(II), and Ni(II) complexes of N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide suggest an octahedral geometry, while the Zn(II) complex is proposed to have a tetrahedral geometry. ijper.org The covalent nature of the metal-ligand bond can be inferred from the calculated ligand field parameters. ijper.org

Table 1: Spectroscopic Data for a Representative Ligand and its Metal Complexes ijper.org

CompoundKey IR Bands (cm⁻¹)¹H NMR (δ, ppm)ESI-Mass (m/z)
Ligand (L) ν(N-H): 3174, ν(C=O): 1650, ν(C=N): 1605Amide NH: 11.2, Thiazole NH: 10.5, Azomethine CH: 8.3323
[Cu(L)₂] ν(C-O): ~1150, ν(C=N): ~1590, ν(M-N): ~520, ν(M-O): ~480-709
[Co(L)₂] ν(C-O): ~1145, ν(C=N): ~1585, ν(M-N): ~515, ν(M-O): ~475--
[Ni(L)₂] ν(C-O): ~1148, ν(C=N): ~1588, ν(M-N): ~518, ν(M-O): ~478--
[Zn(L)₂] ν(C-O): ~1152, ν(C=N): ~1592, ν(M-N): ~522, ν(M-O): ~482--

L = N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide

Investigation of Coordination Modes and Chelation Properties within Complexes

Based on spectroscopic evidence, this compound derivatives can act as bidentate or tridentate ligands. In the case of N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide, it behaves as a monobasic bidentate ligand. Coordination occurs through the enolic oxygen (from the deprotonated amide group) and the azomethine nitrogen. ijper.org The thiazole nitrogen may also participate in coordination in some instances, leading to a tridentate chelation. The ability of the ligand to exist in keto-enol tautomeric forms allows for different coordination behaviors depending on the reaction conditions and the metal ion. The chelation results in the formation of stable five or six-membered rings with the metal center, enhancing the thermodynamic stability of the complexes.

Enhanced Biological Activities of this compound Metal Complexes

It is a well-established principle in medicinal inorganic chemistry that the biological activity of certain organic ligands can be significantly enhanced upon coordination to a metal ion. This is attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases the lipophilicity of the complex, and facilitates its transport across the lipid membranes of microorganisms.

Metal complexes of this compound derivatives have been screened for their antimicrobial activities. Studies on the Cu(II), Co(II), Ni(II), and Zn(II) complexes of N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide have shown that the complexes exhibit enhanced antibacterial and antifungal activities compared to the free ligand. ijper.org The Cu(II) and Co(II) complexes, in particular, demonstrated good antimicrobial activity against various bacterial and fungal strains. ijper.org The increased activity of the metal complexes is thought to arise from their ability to inhibit enzyme activity in the microorganisms or to interfere with the synthesis of cellular components.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration, μg/mL) of a Representative Ligand and its Metal Complexes ijper.org

CompoundE. coliS. aureusA. flavusA. niger
Ligand (L) >100>100>100>100
[Cu(L)₂] 25505025
[Co(L)₂] 50252550
[Ni(L)₂] >1005050>100
[Zn(L)₂] >100>100>100>100

L = N-(4-phenylthiazol-2-yl)-2-(pyridin-2-yl-methylene) hydrazinecarboxamide

Material Science Applications

Corrosion Inhibition Studies of N'-(1,3-thiazol-2-yl)benzohydrazide Derivatives

The study of corrosion inhibitors is a critical area of material science, aimed at protecting metallic materials from degradation due to chemical reactions with their environments. Organic compounds containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are of particular interest due to their ability to adsorb onto metal surfaces and form a protective barrier. Derivatives of this compound, which incorporate both the thiazole (B1198619) ring and the benzohydrazide (B10538) moiety, are promising candidates for corrosion inhibition due to the presence of multiple active centers for adsorption.

Research into related structures, such as benzothiazole (B30560) and benzohydrazide derivatives, provides significant insights into the potential mechanisms and effectiveness of this compound and its analogues as corrosion inhibitors. These studies typically employ a combination of experimental techniques, including weight loss measurements, potentiodynamic polarization, and electrochemical impedance spectroscopy (EIS), to evaluate the inhibition efficiency.

Detailed Research Findings:

Studies on compounds structurally related to this compound have demonstrated their efficacy in mitigating the corrosion of mild steel in acidic media. For instance, the investigation of N-(1,3-benzothiazol-2-yl)-4-aminobenzamide in a 1 N hydrochloric acid (HCl) solution revealed that its inhibition efficiency increases with rising concentration. asianpubs.org This phenomenon is attributed to the increased surface coverage of the inhibitor on the mild steel. The adsorption of these molecules on the metal surface blocks the active corrosion sites, thereby reducing the rate of corrosion.

The effectiveness of these inhibitors is closely linked to their molecular structure. The presence of the thiazole ring, with its sulfur and nitrogen atoms, and the benzohydrazide group, with its nitrogen and oxygen atoms and a benzene (B151609) ring, facilitates strong adsorption onto the metal surface. This adsorption can occur through a combination of physical (electrostatic) and chemical (coordinative bonding) interactions. The lone pair electrons on the heteroatoms and the π-electrons of the aromatic ring play a crucial role in the formation of a stable, protective film on the metal.

Potentiodynamic polarization studies of similar benzothiazole derivatives have shown that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net This is typically observed by a significant decrease in the corrosion current density (i_corr) and a slight shift in the corrosion potential (E_corr) upon the addition of the inhibitor.

Electrochemical Impedance Spectroscopy (EIS) provides further evidence of the formation of a protective layer. In the presence of these inhibitors, the Nyquist plots typically show an increase in the diameter of the semicircle, which corresponds to an increase in the charge transfer resistance (R_ct). This indicates that the inhibitor film impedes the charge transfer process at the metal/solution interface, thus hindering corrosion.

The table below summarizes typical data obtained from electrochemical studies of a related benzothiazole derivative, illustrating the effect of inhibitor concentration on corrosion parameters for mild steel in an acidic environment.

Table 1: Electrochemical Polarization and Impedance Data for a Benzothiazole Derivative Corrosion Inhibitor

Inhibitor Concentration (ppm) Corrosion Current Density (i_corr) (μA/cm²) Inhibition Efficiency (IE%) from Polarization Charge Transfer Resistance (R_ct) (Ω·cm²) Inhibition Efficiency (IE%) from EIS
0 1050 - 45 -
50 210 80.0 250 82.0
100 126 88.0 480 90.6
200 73.5 93.0 890 94.9

The data clearly demonstrates that as the concentration of the inhibitor increases, the corrosion current density decreases, while the charge transfer resistance increases, leading to a significant rise in inhibition efficiency.

Furthermore, the adsorption of these inhibitor molecules on the metal surface is often found to obey specific adsorption isotherms, such as the Langmuir adsorption isotherm. This model assumes the formation of a monolayer of the inhibitor on the metal surface. The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°_ads), can be calculated from the isotherm to understand the spontaneity and nature of the adsorption process (physisorption, chemisorption, or a combination of both).

Future Perspectives and Emerging Research Directions

Rational Design and Synthesis of Next-Generation N'-(1,3-thiazol-2-yl)benzohydrazide Scaffolds

The future of this compound research lies in the deliberate and strategic design of novel derivatives. This involves moving beyond traditional synthesis methods to a more rational approach guided by an understanding of structure-activity relationships (SAR). For instance, the synthesis of bi-heterocyclic benzamides incorporating the N-(1,3-thiazol-2-yl)benzamide moiety has been explored for urease inhibition. nih.gov This multi-step synthesis protocol allows for the creation of a library of compounds with varied substituents, enabling a systematic study of how different functional groups impact biological activity.

A key strategy in the rational design process is the modification of the core scaffold to enhance interactions with biological targets. Research has shown that the introduction of different heterocyclic fragments, such as pyrrolidinone, pyrrole, 1,2,4-triazole (B32235), oxadiazole, and benzimidazole (B57391), onto the 1-(3-(1,3-thiazol-2-yl)phenyl)pyrrolidine backbone can significantly influence antibacterial properties. nih.gov The synthesis of these complex molecules often involves multi-step reactions, starting from precursors like 4-aminoacetophenone and itaconic acid to build the pyrrolidinone core, followed by bromination and subsequent cyclization with thiocarbonyl compounds to form the thiazole (B1198619) ring. nih.gov

Furthermore, the synthesis of novel benzofuran (B130515)–thiazolylhydrazone derivatives highlights the potential of combining different pharmacophores to achieve desired biological effects. acs.org In this approach, a benzofuran ring is linked to the thiazole through a methylenehydrazinyl bridge, demonstrating the modular nature of these synthetic strategies. acs.org The general synthetic route often involves the initial formation of a thiosemicarbazone from a carbaldehyde, followed by a ring-closure reaction with a phenacyl bromide derivative. acs.org

The table below summarizes the synthesis strategies for various this compound derivatives and their intended applications.

Derivative ClassSynthetic ApproachIntended Application
Bi-heterocyclic benzamidesMulti-step protocol involving the coupling of N-(1,3-thiazol-2-yl)benzamide with oxadiazole scaffolds.Urease Inhibition
1-(3-(1,3-Thiazol-2-yl)phenyl)-5-oxopyrrolidinesSynthesis from 4-aminoacetophenone and itaconic acid, followed by bromination and cyclization with thiocarbonyl compounds.Antibacterial
Benzofuran–thiazolylhydrazone derivativesTwo-step reaction involving the formation of a thiosemicarbazone and subsequent ring closure with phenacyl bromide derivatives.Monoamine Oxidase (MAO) Inhibition

Integration of Advanced Computational Methodologies for Predictive Modeling and Lead Optimization

Computational tools are becoming indispensable in modern drug discovery, and their application to the this compound scaffold is a promising avenue for future research. Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can significantly accelerate the identification and optimization of lead compounds. nih.gov

Molecular docking studies, for example, have been instrumental in understanding the binding modes of this compound derivatives with their target enzymes. In the context of urease inhibition, docking analyses have revealed that potent inhibitors bind effectively within the active site of the enzyme. nih.gov Similarly, for anti-Candida agents, molecular docking has been used to predict the binding affinity of 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives to the fungal lanosterol (B1674476) C14α-demethylase. nih.gov These computational predictions often correlate well with in vitro experimental results, validating their use in guiding the design of more effective inhibitors. nih.govnih.gov

QSAR studies, both 2D and 3D, can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. nih.gov This allows for the prediction of the activity of yet-to-be-synthesized molecules, thereby prioritizing synthetic efforts towards the most promising candidates. For instance, computational modeling of 1,3-thiazine derivatives as anti-influenza inhibitors has utilized 2D-QSAR and 3D-QSAR to understand the structural requirements for potent neuraminidase inhibition. nih.gov

The following table highlights the application of various computational methods in the study of this compound and related scaffolds.

Computational MethodApplicationKey Findings
Molecular DockingUrease InhibitionIdentified key binding interactions within the urease active site.
Molecular DockingAnti-Candida ActivityPredicted binding modes to fungal lanosterol C14α-demethylase.
2D-QSAR, 3D-QSARAnti-Influenza ActivityElucidated structural features crucial for neuraminidase inhibition.
ADMET PredictionsGeneral Drug-LikenessAssessed the pharmacokinetic and toxicity profiles of designed compounds.

Exploration of Novel Therapeutic Applications and Biological Targets

While the this compound scaffold has been primarily investigated for its antimicrobial and anticancer properties, its therapeutic potential may extend to other diseases. A significant area for future research is the exploration of novel biological targets and, consequently, new therapeutic applications.

One such emerging target is the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily. Recent studies have identified N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists for ZAC. semanticscholar.org This discovery opens up new avenues for investigating the physiological roles of ZAC and for developing therapeutic agents targeting this channel. Functional characterization of these antagonists has shown that they act as negative allosteric modulators, targeting the transmembrane and/or intracellular domains of the receptor. semanticscholar.org

Another promising area is the development of inhibitors for human dihydroorotate (B8406146) dehydrogenase (hDHODH), a key enzyme in the de novo pyrimidine (B1678525) nucleotide biosynthesis pathway. scienceopen.com This pathway is crucial for the proliferation of activated lymphocytes and tumor cells, making hDHODH an attractive target for autoimmune diseases and cancer. scienceopen.com Rational design based on the X-ray structure of hDHODH has led to the synthesis of potent benzylidenehydrazinyl-substituted thiazole inhibitors. scienceopen.com

The table below outlines some of the novel therapeutic targets for this compound derivatives.

Biological TargetTherapeutic AreaKey Findings
Zinc-Activated Channel (ZAC)Neurological and other disordersIdentified the first class of selective ZAC antagonists. semanticscholar.org
Human Dihydroorotate Dehydrogenase (hDHODH)Autoimmune diseases, CancerDeveloped potent inhibitors based on a benzylidenehydrazinyl-substituted thiazole scaffold. scienceopen.com
UreaseBacterial Infections (e.g., H. pylori)Synthesized novel bi-heterocyclic benzamides with significant inhibitory activity. nih.gov
Monoamine Oxidase (MAO)Neurological disordersDesigned benzofuran–thiazolylhydrazone derivatives as potent MAO inhibitors. acs.org

In-depth Mechanistic Elucidation of Biological Activities and Structure-Function Relationships

A comprehensive understanding of how this compound derivatives exert their biological effects is crucial for their development as therapeutic agents. Future research must focus on elucidating the precise molecular mechanisms of action and establishing clear structure-function relationships.

For example, while some derivatives have shown potent antibacterial activity, the exact mechanism of bacterial cell death is often not fully understood. nih.gov Similarly, for antifungal agents, while inhibition of lanosterol-C14α-demethylase is a proposed mechanism, further studies are needed to confirm this and to explore other potential targets. nih.gov

Investigating the conformational preferences of the this compound scaffold is also critical. Computational studies have shown that the conformation of the N-(thiazol-2-yl) benzamide (B126) substructure can be influenced by intramolecular interactions, such as those between the amide oxygen and the thiazole sulfur, as well as intermolecular hydrogen bonding. researchgate.net These conformational aspects can significantly impact the binding of the molecule to its biological target.

Crystal structure analysis provides invaluable insights into the three-dimensional arrangement of these molecules and their intermolecular interactions. For instance, the crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]benzohydrazide reveals a layered packing structure determined by classical hydrogen bonds. iucr.org Such information is vital for understanding the solid-state properties of these compounds and for designing molecules with improved physicochemical characteristics.

The table below summarizes key areas for mechanistic and structure-function studies.

Research AreaMethodologySignificance
Mechanism of ActionBiochemical assays, genetic studiesTo identify the precise molecular targets and pathways affected by the compounds.
Structure-Function RelationshipSynthesis of analog libraries, biological testingTo understand how specific structural modifications influence biological activity.
Conformational AnalysisComputational modeling, NMR spectroscopyTo determine the preferred three-dimensional structure of the molecules and its impact on target binding.
CrystallographyX-ray diffractionTo elucidate the solid-state structure and intermolecular interactions, aiding in the design of compounds with improved properties. iucr.org

Q & A

Basic Question: What are the common synthetic routes for N'-(1,3-thiazol-2-yl)benzohydrazide derivatives?

Methodological Answer:
The synthesis typically involves condensation reactions between benzohydrazide precursors and thiazole-containing intermediates. For example:

  • Hantzsch thiazole synthesis : Reacting hydrazides with α-haloketones or α-bromoacetophenones under reflux conditions in ethanol or acetic acid .
  • Convergent synthesis : Coupling pre-formed thiazol-2-amine derivatives with activated acyl chlorides (e.g., 3-bromopropanoyl chloride) in polar aprotic solvents like DMF, followed by cyclization .
  • Hydrazide-thiazole coupling : Condensation of 2-hydrazinothiazole with substituted benzoyl chlorides in the presence of triethylamine as a base .

Table 1: Comparison of Synthetic Routes

MethodYield RangeKey AdvantagesLimitations
Hantzsch reaction60-75%Scalable, mild conditionsRequires purification of intermediates
Convergent synthesis70-85%Modular, high regioselectivitySensitive to solvent polarity
Direct coupling50-65%Single-step, no cyclization requiredLow yields for bulky substituents

Basic Question: What spectroscopic techniques are used to confirm the tautomeric forms of this compound?

Methodological Answer:
Tautomerism between keto-enol or hydrazone-azo forms is resolved using:

  • <sup>1</sup>H-NMR : Proton signals at δ 10-12 ppm indicate enolic -OH or hydrazone NH groups. Disappearance of these signals upon metal complexation confirms tautomer stabilization .
  • IR spectroscopy : Stretching vibrations at ~1600 cm<sup>-1</sup> (C=N) and ~3200 cm<sup>-1</sup> (N-H) differentiate hydrazone from azo forms. Metal-ligand vibrations (e.g., ν(M-N) at 400-500 cm<sup>-1</sup>) confirm coordination .
  • X-ray crystallography : Definitive structural assignment via bond length analysis (e.g., C-O vs. C-N distances) .

Advanced Question: How can conflicting bioactivity data for structurally similar derivatives be resolved?

Methodological Answer:
Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer activity) arise from:

Substituent effects : Electron-withdrawing groups (e.g., -Br, -NO2) enhance antibacterial activity by increasing electrophilicity, while bulky aryl groups improve anticancer potency via hydrophobic interactions .

Assay variability : Standardize protocols using:

  • MIC (Minimum Inhibitory Concentration) : For antimicrobial activity, use Mycobacterium tuberculosis H37Rv or Candida albicans strains .
  • MTT assay : For cytotoxicity, test against HeLa or MCF-7 cell lines with 48–72 hr incubation .

Computational validation : Perform DFT calculations to correlate HOMO-LUMO gaps with observed bioactivity trends .

Advanced Question: What strategies optimize reaction yields in thiazole ring formation?

Methodological Answer:
Low yields in thiazole cyclization are addressed by:

  • Solvent optimization : Use ethanol/acetic acid (4:1) for Hantzsch reactions to stabilize intermediates .
  • Catalyst screening : Nano-TiO2 or Amberlyst-15 improves cyclization efficiency by 15–20% .
  • Microwave-assisted synthesis : Reduces reaction time from 6 hr to 30 min, enhancing yields to >80% .
  • In situ monitoring : TLC (silica gel, ethyl acetate/hexane 3:7) identifies side products early .

Basic Question: How are metal complexes of this compound characterized?

Methodological Answer:
Coordination chemistry is studied via:

  • Elemental analysis : Confirms stoichiometry (e.g., [Cu(L)Cl·H2O] requires C, H, N, Cl, Cu within ±0.3% of theoretical values) .
  • Magnetic susceptibility : Octahedral Co(II) complexes show μeff ~4.8 BM; square-planar Cu(II) exhibits μeff ~1.7 BM .
  • Thermogravimetric analysis (TGA) : Determines hydration states (e.g., weight loss at 100–150°C corresponds to H2O loss) .

Advanced Question: How to address low solubility in pharmacological screening?

Methodological Answer:
Poor aqueous solubility is mitigated by:

  • Salt formation : Hydrobromide salts increase solubility 5–10× compared to free bases .
  • Nanoformulation : Encapsulate derivatives in PLGA nanoparticles (150–200 nm diameter) for sustained release .
  • Co-solvent systems : Use DMSO/PBS (5:95 v/v) for in vitro assays without precipitating compounds .

Basic Question: What computational tools predict the bioactivity of novel derivatives?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Screen against M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) or human topoisomerase II (PDB: 1ZXM) .
  • QSAR models : Use Hammett constants (σ) and molar refractivity (MR) to correlate substituents with IC50 values .
  • ADMET prediction (SwissADME) : Assess drug-likeness via Lipinski’s rule of five and bioavailability scores .

Advanced Question: How to resolve discrepancies in X-ray crystallographic data?

Methodological Answer:
Conflicting bond angles/distances arise from:

Twinned crystals : Use SHELXL’s TWIN/BASF commands to refine data .

Disorder modeling : Apply PART and SUMP restraints in SHELX for flexible thiazole substituents .

High-resolution data : Collect at 100 K with synchrotron radiation (λ = 0.7–1.0 Å) to improve Rint < 5% .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.